molecular formula C17H22Br2N4O2 B101740 Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide CAS No. 19293-86-8

Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide

Cat. No. B101740
CAS RN: 19293-86-8
M. Wt: 474.2 g/mol
InChI Key: OGAOBQVCZLHZLR-UHFFFAOYSA-N
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Description

Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide) is a chemical compound that is commonly known as PyBOP. It is a coupling agent that is used extensively in peptide synthesis. PyBOP is a highly efficient coupling reagent that is used to activate carboxylic acids for amide bond formation. The compound has been widely researched for its potential applications in biochemistry and biotechnology.

Mechanism Of Action

PyBOP works by activating carboxylic acids for amide bond formation. The compound reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive and can react with the amine to form the desired amide bond. PyBOP is highly efficient in this reaction and yields high-quality peptides.

Biochemical And Physiological Effects

PyBOP does not have any known biochemical or physiological effects. The compound is used in peptide synthesis and does not have any drug-like properties.

Advantages And Limitations For Lab Experiments

PyBOP is a highly efficient coupling reagent that is used extensively in peptide synthesis. The compound is easy to use and yields high-quality peptides. PyBOP is also compatible with a wide range of amino acids and protects the peptide from racemization. However, PyBOP is expensive and can be difficult to handle. The compound is also highly reactive and can be dangerous if not handled properly.

Future Directions

PyBOP has potential applications in drug discovery and biotechnology. The compound can be used to synthesize peptoids, a class of peptide mimics that have potential applications in drug discovery. PyBOP can also be used in the synthesis of cyclic peptides, a class of peptides that have potential applications in drug discovery and biotechnology. Further research is needed to explore the potential applications of PyBOP in these areas.

Synthesis Methods

PyBOP can be synthesized by reacting 1-hydroxybenzotriazole with 1,1'-pentamethylenebis(3-carbamoyl) imidazole in the presence of dibromoethane. The reaction yields PyBOP as a white crystalline solid. The compound is highly soluble in polar solvents like DMF and DMSO.

Scientific Research Applications

PyBOP is a widely used coupling reagent in peptide synthesis. It is used to activate carboxylic acids for amide bond formation. The compound is highly efficient and yields high-quality peptides. PyBOP is also used in the synthesis of peptoids, a class of peptide mimics that have potential applications in drug discovery.

properties

CAS RN

19293-86-8

Product Name

Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide

Molecular Formula

C17H22Br2N4O2

Molecular Weight

474.2 g/mol

IUPAC Name

1-[5-(3-carbamoylpyridin-1-ium-1-yl)pentyl]pyridin-1-ium-3-carboxamide;dibromide

InChI

InChI=1S/C17H20N4O2.2BrH/c18-16(22)14-6-4-10-20(12-14)8-2-1-3-9-21-11-5-7-15(13-21)17(19)23;;/h4-7,10-13H,1-3,8-9H2,(H2-2,18,19,22,23);2*1H

InChI Key

OGAOBQVCZLHZLR-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)CCCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-]

Canonical SMILES

C1=CC(=C[N+](=C1)CCCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-]

synonyms

G.L. 205

Origin of Product

United States

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